1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
This compound belongs to the spiro[indoline-thiazolidine] family, characterized by a fused bicyclic structure where indoline and thiazolidine rings share a common spiro carbon atom. Key structural features include:
Properties
IUPAC Name |
3-(4-methylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-10-12-20(13-11-17)27-23(28)16-32(30,31)25(27)21-8-3-4-9-22(21)26(24(25)29)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYGIYUGDURQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-donating groups (e.g., methyl in p-tolyl) enhance lipophilicity and may improve membrane permeability but reduce oxidative stability compared to electron-withdrawing substituents (Cl, CF₃) .
Pharmacological Activity Comparisons
Anticancer Activity:
- Compound IIa (benzylidene-substituted spiro-thiazolidinone): Exhibited potent activity against MCF-7 (breast cancer) with IC₅₀ ≈ 2 μM, attributed to π-π stacking interactions with cellular targets .
Antioxidant Activity:
- Compound 101 (chlorophenyl-benzoyl derivative): Demonstrated radical scavenging activity (IC₅₀ ≈ 7 μM) via chelation of reactive oxygen species (ROS) .
Antimicrobial Activity:
- Compound 81 (thioxo-spiro[naphthalene-thiazolidinone]): Showed antifungal activity against Botrytis cinerea (MIC₉₀ ≈ 10 μg/mL) due to sulfur-mediated disruption of fungal membranes .
- Target Compound : The sulfone groups could enhance interaction with bacterial enzymes (e.g., dihydrofolate reductase), though direct evidence is needed .
Physicochemical Properties
Table 2: Physicochemical Comparison
Insights :
- Higher logP in the target compound compared to methoxy derivatives suggests improved lipid membrane penetration.
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